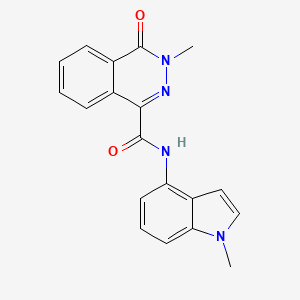![molecular formula C20H22N2S B12168648 N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12168648.png)
N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic organic compound belonging to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a butyl group and a methylphenyl group, as well as an aniline moiety. The compound’s distinct chemical structure imparts specific properties and reactivity, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of appropriate thioamide and aniline derivatives. One common method includes the reaction of 4-methylbenzaldehyde with butylamine to form an intermediate Schiff base, which is then cyclized with a thioamide under acidic conditions to yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can engage in hydrogen bonding and π-π interactions, facilitating its binding to active sites. This binding can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- N-acetyl-L-tryptophan
Uniqueness
N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C20H22N2S |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
3-butyl-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H22N2S/c1-3-4-14-22-19(17-12-10-16(2)11-13-17)15-23-20(22)21-18-8-6-5-7-9-18/h5-13,15H,3-4,14H2,1-2H3 |
InChI-Schlüssel |
UVGWYVPKPSASLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B12168573.png)
![N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12168579.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12168582.png)
![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12168587.png)
![1-[2-(4-hydroxyphenyl)ethyl]-5-oxo-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B12168593.png)
![N-[4-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B12168596.png)
methanone](/img/structure/B12168598.png)
![[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168599.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12168603.png)

![1-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-2-methyl-2,3-dihydro-1H-indole](/img/structure/B12168613.png)
![N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168620.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12168621.png)
